An In-depth Technical Guide to the Basic Properties of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
An In-depth Technical Guide to the Basic Properties of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine is a spirocyclic diamine of interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, incorporating an oxetane ring as a potential bioisosteric replacement for other functionalities, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a summary of the currently available information on its basic chemical and physical properties. It is important to note that while the existence of this compound is confirmed through its commercially available hydrochloride salt, detailed experimental data remains scarce in publicly accessible literature.
Chemical and Physical Properties
A summary of the known and predicted properties of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine and its hydrochloride salt is presented below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Source |
| Molecular Formula | C₇H₁₄N₂O | C₇H₁₅ClN₂O | Calculated |
| Molecular Weight | 142.20 g/mol | 178.66 g/mol | Calculated[1] |
| CAS Number | Not found | Not found | - |
| Predicted XlogP | -1.2 | - | Predicted |
| Predicted pKa | Not available | Not available | - |
| Aqueous Solubility | Not available | Not available | - |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Synthesis and Characterization
Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine is not currently available in the scientific literature. However, its synthesis can be logically inferred from established chemical principles, likely involving the N-alkylation of the parent scaffold, 2-Oxa-6-azaspiro[3.3]heptane.
The synthesis of the parent scaffold, 2-Oxa-6-azaspiro[3.3]heptane, has been described.[2] A plausible synthetic route to the target compound would involve the reaction of 2-Oxa-6-azaspiro[3.3]heptane with a suitable two-carbon electrophile containing a protected amine functionality, followed by deprotection. Two potential strategies are outlined below.
Logical Synthesis Workflow:
Caption: Plausible synthetic strategies for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine.
Characterization
No specific experimental spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine have been published. Characterization of the molecule would typically involve:
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¹H NMR: To confirm the presence and connectivity of the ethylamine and spirocyclic protons.
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¹³C NMR: To identify the number of unique carbon environments.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): To identify characteristic functional groups, such as N-H and C-O stretches.
Potential Applications and Biological Activity
There is currently no published research detailing the biological activity or potential therapeutic applications of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. However, the structural motif of the 2-oxa-6-azaspiro[3.3]heptane core is of interest in drug discovery as a bioisosteric replacement for morpholine, offering potentially improved physicochemical properties such as solubility and metabolic stability.
A related compound, 2-(2-Azaspiro[3.3]hept-6-yl)ethylamine, has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs).[3] This suggests that 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine could also be explored for its utility as a linker in the development of PROTACs or as a building block for other targeted therapies.
Signaling Pathways
Due to the lack of biological data, there are no known signaling pathways associated with 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine. Future research would be required to elucidate its mechanism of action and its effects on cellular signaling.
Conclusion
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine is a chemical entity with potential for application in drug discovery, particularly due to its spirocyclic core. However, a comprehensive understanding of its basic properties is hampered by the limited availability of experimental data. Further research is needed to fully characterize its physicochemical properties, develop robust synthetic protocols, and investigate its biological activity. This will be crucial for unlocking its potential as a valuable tool for medicinal chemists and drug development professionals.
References
- 1. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tert-butyl 2-amino-4,4-dimethyl-4h,5h,6h-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate | 1823583-23-8 | Benchchem [benchchem.com]

